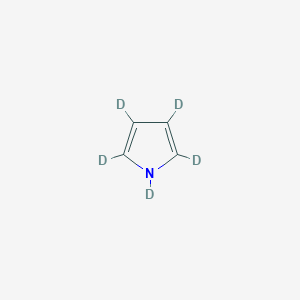

Pyrrole-d5

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuteriopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-HXRFYODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=C1[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583602 | |

| Record name | (~2~H_5_)-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18430-85-8 | |

| Record name | (~2~H_5_)-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1,2,3,4,5-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Pyrrole-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Pyrrole-d5 (1,2,3,4,5-pentadeuteriopyrrole). As a deuterated isotopologue of pyrrole, this compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification, a tracer in metabolic studies, and a probe in mechanistic investigations of chemical reactions. This document summarizes its key physical and chemical characteristics, provides a detailed experimental protocol for its synthesis via hydrogen-deuterium exchange, and presents its structural information through spectroscopic data and molecular diagrams.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of pyrrole where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is fundamental to its applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,2,3,4,5-pentadeuteriopyrrole | [1] |

| Alternate Names | Perdeuterated pyrrole | [1] |

| CAS Number | 18430-85-8 | [1] |

| Molecular Formula | C₄D₅N | [1] |

| Molecular Weight | 72.12 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -23 °C | |

| Boiling Point | 131 °C | |

| Density | 1.115 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5072 |

Chemical Structure

The foundational structure of this compound is a five-membered aromatic heterocycle, identical to pyrrole, but with deuterium atoms replacing hydrogen at every position.

Caption: Chemical structure of this compound.

Spectroscopic Properties

The substitution of protons with deuterons significantly alters the spectroscopic properties of the molecule, which is the basis for its utility in analytical applications.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected/Observed Features |

| ¹H-NMR | The ¹H-NMR spectrum is expected to be largely silent, with the absence of signals corresponding to the pyrrole protons. Residual proton signals, if present, would appear at chemical shifts similar to those of unlabeled pyrrole (δ ~6.7 and 6.1 ppm), but with very low intensity, indicating the isotopic purity. |

| ¹³C-NMR | The ¹³C-NMR spectrum will show signals for the carbon atoms of the pyrrole ring. Due to the coupling with deuterium (a spin-1 nucleus), these signals may appear as multiplets (e.g., triplets for C-D) and may be broader than in the protonated analogue. The chemical shifts are expected to be very similar to those of unlabeled pyrrole (α-carbons ~118 ppm, β-carbons ~108 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum will be observed at m/z = 72, corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by the stronger C-D bonds compared to C-H bonds, potentially leading to different relative abundances of fragment ions compared to unlabeled pyrrole. |

| Infrared (IR) Spectroscopy | The C-H stretching and bending vibrations present in the IR spectrum of pyrrole are replaced by C-D and N-D vibrations in this compound. These vibrations occur at lower frequencies due to the heavier mass of deuterium. For example, the N-H stretch in pyrrole (around 3400 cm⁻¹) is shifted to a lower wavenumber for the N-D stretch in this compound. |

Experimental Protocol: Synthesis of this compound via Base-Catalyzed H/D Exchange

This protocol describes a general method for the preparation of this compound from pyrrole through a base-catalyzed hydrogen-deuterium exchange reaction with deuterium oxide (D₂O).

Materials:

-

Pyrrole (freshly distilled)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reaction vessel (e.g., a sealed thick-walled glass tube or a stainless-steel autoclave)

Equipment:

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Distillation apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

In a high-pressure reaction vessel, combine freshly distilled pyrrole (1.0 g, 14.9 mmol), deuterium oxide (15 mL, a large excess), and anhydrous potassium carbonate (0.5 g, 3.6 mmol).

-

Seal the vessel tightly.

-

-

Reaction:

-

Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots (if the reaction setup allows), extracting with an organic solvent, and analyzing by ¹H-NMR to observe the disappearance of the proton signals.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully open the vessel and transfer the reaction mixture to a separatory funnel.

-

Extract the product with anhydrous diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator at low temperature and pressure.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at a temperature corresponding to that of pyrrole, considering the effect of the reduced pressure.

-

-

Characterization:

-

Confirm the identity and isotopic purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR should show minimal residual proton signals, and the mass spectrum should display a prominent molecular ion at m/z = 72.

-

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The synthesis of this compound is predicated on the lability of the C-H and N-H protons of the pyrrole ring under basic conditions, which facilitates their exchange with deuterium from D₂O.

References

"Pyrrole-d5" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrrole-d5, a deuterated form of pyrrole, covering its fundamental properties, applications, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds.

Core Properties of this compound

This compound, also known as 1,2,3,4,5-pentadeuteriopyrrole, is a stable isotope-labeled version of pyrrole where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 18430-85-8 |

| Molecular Formula | C₄D₅N |

| Molecular Weight | 72.12 g/mol |

| Synonyms | 1,2,3,4,5-pentadeuteriopyrrole |

| Isotopic Purity | Typically ≥98 atom % D |

Applications in Research and Drug Development

The pyrrole scaffold is a fundamental structural motif in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities.[1] Consequently, the study of pyrrole-containing compounds is crucial in drug discovery and development.

This compound primarily serves as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus minimizing variability and leading to more accurate and precise results.[2]

Experimental Protocols

Protocol: Quantification of Pyrrole in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of pyrrole in a biological matrix (e.g., plasma) using this compound as an internal standard. This method can be adapted and optimized for specific applications and instrumentation.

1. Materials and Reagents

-

Pyrrole (analytical standard)

-

This compound (internal standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Protein precipitation solvent (e.g., acetonitrile)

-

Biological matrix (e.g., human plasma)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of pyrrole and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the pyrrole stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.

3. Sample Preparation

-

Aliquot 100 µL of the biological sample (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (containing this compound) to each tube.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of pyrrole from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pyrrole: Precursor ion (Q1) m/z 68.1 → Product ion (Q3) m/z (to be determined experimentally).

-

This compound: Precursor ion (Q1) m/z 73.1 → Product ion (Q3) m/z (to be determined experimentally).

-

-

Optimize source and collision parameters for maximum signal intensity.

-

5. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte (pyrrole) to that of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of unknown samples is then determined from this curve.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for quantitative analysis and a representative synthetic pathway for pyrrole derivatives.

Caption: General experimental workflow for quantitative analysis using an internal standard.

Caption: Simplified reaction pathway for the Paal-Knorr synthesis of pyrroles.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Pyrrole-d5 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the synthesis, preparation, and purification of Pyrrole-d5 (pentadeuterated pyrrole), a valuable isotopically labeled compound for various research applications, including mechanistic studies, metabolic tracking, and as a standard in mass spectrometry-based assays. This document outlines established experimental protocols, presents key quantitative data in a clear, tabular format, and visualizes the experimental workflow for enhanced understanding.

Properties and Specifications of this compound

This compound is a stable, non-radioactive isotopically labeled version of pyrrole where all five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +5, making it readily distinguishable from its unlabeled counterpart in mass spectrometric analyses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18430-85-8 | [1][2] |

| Molecular Formula | C₄D₅N | [2][3] |

| Molecular Weight | 72.12 g/mol | [1][2][3] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥99% (CP) | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 131 °C (lit.) | |

| Melting Point | -23 °C (lit.) | |

| Density | 1.115 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5072 (lit.) | |

| Storage Conditions | 2-8°C, protect from light | [3] |

Synthesis of this compound via Hydrogen-Deuterium Exchange

The most common and efficient method for the laboratory-scale synthesis of this compound is through direct hydrogen-deuterium (H/D) exchange with heavy water (D₂O). The exchange can be controlled by pH to achieve full deuteration. At a pH of 1, all five hydrogen atoms of the pyrrole ring undergo rapid exchange with deuterium.[5] In neutral solutions, only the N-H proton is exchanged.[5]

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is adapted from the established method described by Foil A. Miller.[5]

Materials:

-

Freshly distilled pyrrole

-

Heavy water (D₂O, 99.8 atom % D or higher)

-

Anhydrous sodium carbonate (Na₂CO₃) or other suitable drying agent

-

Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to adjust pH

Equipment:

-

Separatory funnels

-

Round-bottom flask

-

Distillation apparatus

-

pH meter or pH paper

Procedure:

-

pH Adjustment of Heavy Water: Adjust the pH of the heavy water (D₂O) to approximately 1 by the careful addition of a small amount of acid (e.g., H₂SO₄ or HCl).

-

Initial Exchange: In a separatory funnel, combine freshly distilled pyrrole with the acidic heavy water. A typical ratio is 4 parts pyrrole to 3 parts D₂O by volume.

-

Agitation: Shake the mixture vigorously for at least one hour to ensure intimate contact and facilitate the exchange process.

-

Iterative Exchange: To achieve a high degree of deuteration (≥99%), a serial exchange is performed. Separate the pyrrole layer from the heavy water. The deuterated pyrrole is then mixed with a fresh portion of acidic heavy water and shaken again. This process is repeated multiple times. The heavy water from each step can be recovered and reused with fresh pyrrole samples to maximize the use of the expensive D₂O.[5]

-

Drying: After the final exchange, the resulting this compound is separated and dried over anhydrous sodium carbonate to remove any residual water.[5]

-

Purification by Distillation: The dried this compound is then purified by distillation.[5] Fractional distillation is recommended to achieve high chemical purity.[6] The fraction boiling at approximately 131 °C should be collected.

Table 2: Summary of Synthesis Parameters

| Parameter | Condition | Rationale |

| Catalyst | Acid (pH ≈ 1) | Facilitates the exchange of all five hydrogen atoms on the pyrrole ring.[5] |

| Deuterium Source | Heavy Water (D₂O) | Provides the deuterium atoms for the exchange reaction. |

| Reaction Time | ≥ 1 hour per exchange | Ensures sufficient time for the H/D exchange to approach equilibrium.[5] |

| Number of Exchanges | Multiple (e.g., 4) | To drive the isotopic purity to ≥99%.[5] |

| Purification | Distillation | To remove impurities and any remaining starting material.[5][6] |

Alternative Method: Base-Catalyzed H/D Exchange

An alternative approach involves a base-catalyzed proton exchange with deuterium oxide at elevated temperatures (above 423 K or 150 °C) in a closed system.[7] While this method can be used for various heterocyclic compounds, the acid-catalyzed method at room temperature is generally more convenient for laboratory-scale synthesis of this compound.

Purification and Handling

The purity of the synthesized this compound is crucial for its intended applications.

-

Distillation: Fractional distillation is a highly effective method for achieving chemical purity of 99.9% or higher.[6] It is important to use an efficient distillation column.

-

Acid Treatment: To remove basic impurities such as pyrrolidine, the crude pyrrole can be treated with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid) to form a non-volatile salt, followed by distillation at reduced pressure.[6][8]

-

Storage: Pyrrole and its deuterated analogue can darken over time due to polymerization.[4] It is recommended to store the purified product at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, freezing at -20°C is also an option.[3]

Visualization of the Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Detailed purification scheme for this compound.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and is toxic if swallowed or inhaled.[1] It can also cause serious eye damage. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This technical guide provides a comprehensive resource for the synthesis and preparation of this compound. By following the detailed protocols and purification methods, researchers can confidently produce high-purity deuterated pyrrole for their specific laboratory needs.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. scbt.com [scbt.com]

- 3. Pyrrole (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-3192-1 [isotope.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

A Technical Guide to the Isotopic Purity and Enrichment of Pyrrole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Pyrrole-d5 (C₄D₅N), a deuterated analog of pyrrole. This document details the quantitative data regarding its isotopic purity, outlines the experimental protocols for its synthesis and analysis, and presents visual workflows for key processes. The information herein is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work.

Introduction to Isotopic Purity and Enrichment

In the context of deuterated compounds like this compound, two parameters are critical for defining its quality: isotopic purity and isotopic enrichment.

-

Isotopic Purity: This refers to the percentage of molecules in the sample that are the desired isotopologue, in this case, C₄D₅N. It quantifies the extent to which all five hydrogen atoms have been replaced by deuterium.

-

Isotopic Enrichment: This value represents the percentage of deuterium at the labeled positions. For this compound, it is the average percentage of deuterium across all five positions where hydrogen can be substituted.

High isotopic enrichment is a prerequisite for high isotopic purity. Commercially available this compound is typically offered with a high degree of isotopic enrichment to ensure its suitability for various applications, including as a synthetic intermediate for labeled compounds and as a standard in analytical studies.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is a key specification for researchers. The following tables summarize the typical isotopic purity and other relevant physicochemical properties.

Table 1: Isotopic Purity of Commercial this compound

| Parameter | Typical Value |

| Isotopic Purity | 98 atom % D |

| Chemical Purity | ≥99% (CP) |

Data sourced from various chemical suppliers.[1][2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄D₅N |

| Molecular Weight | 72.12 g/mol |

| CAS Number | 18430-85-8 |

| Boiling Point | 131 °C |

| Melting Point | -23 °C |

| Density | 1.115 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5072 |

Data sourced from various chemical suppliers.[1][2]

Experimental Protocols

Synthesis and Enrichment of this compound

The preparation of this compound with high isotopic enrichment typically involves a base-catalyzed hydrogen-deuterium exchange reaction.

Principle:

This method relies on the exchange of protons in pyrrole with deuterium from a deuterium source, such as deuterium oxide (D₂O), in the presence of a base at elevated temperatures. The slightly acidic nature of the N-H proton and the C-H protons of the aromatic ring allows for their substitution with deuterium under these conditions.

Experimental Protocol: Base-Catalyzed H/D Exchange

-

Reaction Setup: In a sealed, high-pressure reaction vessel, combine pyrrole, a significant molar excess of deuterium oxide (D₂O), and a catalytic amount of a suitable base (e.g., sodium deuteroxide, NaOD).

-

Heating: Heat the reaction mixture to a temperature above 150 °C (423 K). The exact temperature and reaction time will influence the degree of deuteration.[3]

-

Monitoring: The progress of the deuteration can be monitored by taking aliquots of the reaction mixture and analyzing them using NMR spectroscopy to determine the extent of deuterium incorporation.

-

Work-up: After the desired level of enrichment is achieved, cool the reaction mixture. The deuterated pyrrole can be separated from the aqueous phase.

-

Purification: The crude this compound is then purified, typically by fractional distillation, to remove any remaining starting material, byproducts, and water.

This is a generalized protocol. Specific conditions may vary based on the scale of the reaction and the desired final purity.

Determination of Isotopic Purity and Enrichment

The primary analytical techniques for quantifying the isotopic purity and enrichment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds by analyzing the proton signals.

Experimental Protocol: ¹H-NMR Analysis

-

Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain residual proton signals that would interfere with the analysis.

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum of the sample. Ensure a sufficient relaxation delay to allow for complete relaxation of the protons, which is crucial for accurate integration.

-

Data Analysis:

-

Identify and integrate the residual proton signals corresponding to the different positions on the pyrrole ring.

-

The isotopic enrichment is calculated by comparing the integrals of the residual proton signals in the deuterated sample to the integral of a known internal standard or by comparing it to the spectrum of a non-deuterated pyrrole standard. The percentage of deuterium at each position is determined by the reduction in the integral of the corresponding proton signal.

-

3.2.2. High-Resolution Mass Spectrometry (HRMS)

HRMS provides detailed information about the isotopic distribution of a molecule by accurately measuring the mass-to-charge ratio of its ions.

Experimental Protocol: HRMS Analysis

-

Sample Introduction: Introduce the this compound sample into the mass spectrometer. For volatile compounds like pyrrole, this is often done via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or chemical ionization (CI).

-

Mass Analysis: Acquire a high-resolution mass spectrum of the molecular ion region.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of pyrrole (d₀, d₁, d₂, d₃, d₄, and d₅).

-

The relative intensities of these peaks are used to calculate the percentage of each isotopologue.

-

The isotopic purity is determined by the percentage of the d₅ isotopologue relative to the sum of all isotopologues.

-

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for this compound via base-catalyzed H/D exchange.

Caption: Analytical workflow for determining isotopic purity and enrichment.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. This compound D 98atom 18430-85-8 [sigmaaldrich.com]

- 3. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

Physical properties of "Pyrrole-d5" (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of Pyrrole-d5 (C₄D₅N), a deuterated isotopologue of pyrrole. The substitution of hydrogen with deuterium atoms imparts a higher molecular weight, which subtly influences its physical characteristics compared to the non-deuterated form. This document summarizes essential data for laboratory and developmental applications.

Core Physical Characteristics

This compound is a colorless liquid under standard conditions. The primary physical data points, its boiling point and density, are critical for a range of applications, including reaction setup, purification, and formulation.

| Physical Property | Value | Conditions |

| Boiling Point | 131 °C | at 1 atm |

| Density | 1.115 g/mL | at 25 °C |

Additional Properties

A broader understanding of this compound's physical nature is beneficial for comprehensive experimental design.

| Property | Value |

| Molecular Weight | 72.12 g/mol [1][2] |

| Melting Point | -23 °C[1][2][3] |

| Refractive Index | n20/D 1.5072 (lit.)[1][2] |

Experimental Considerations

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Density Measurement: The density is commonly measured using a pycnometer or a digital density meter at a controlled temperature, in this case, 25 °C. This involves accurately measuring the mass of a known volume of the substance.

Logical Relationship of Physical Properties

The following diagram illustrates the fundamental physical state transitions and properties of this compound.

References

Navigating the Stability of Pyrrole-d5: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds is paramount to ensure experimental integrity and reproducibility. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Pyrrole-d5, a deuterated analog of pyrrole. This document outlines potential degradation pathways, summarizes storage recommendations, and provides a general protocol for stability assessment.

Core Concepts: Stability of Deuterated Compounds

This compound, as a stable isotope-labeled compound, is not radioactive and therefore does not require special handling precautions associated with radioactivity.[1][2] The primary safety and stability concerns are dictated by the inherent chemical properties of the pyrrole molecule itself.[2] The major factors influencing the stability of pyrrole and its deuterated isotopologues are exposure to light, heat, and atmospheric oxygen.

Recommended Storage Conditions

To ensure the long-term purity and integrity of this compound, specific storage conditions should be maintained. The following table summarizes recommendations from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-20°C) or Refrigerated (2-8°C) | Minimizes the rate of potential degradation reactions, such as polymerization. |

| Light | Protect from light (e.g., use amber vials) | Pyrrole moieties can undergo photodegradation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation and autoxidation, which can lead to the formation of insoluble polymers.[4][5] |

| Container | Tightly sealed glass containers | Prevents evaporation of the solvent (if in solution) and exposure to air and moisture.[6][7] For neat (solid) compounds, a crystalline form is preferable to an amorphous one.[1][8] |

Potential Degradation Pathways

While specific long-term stability studies on this compound are not extensively documented, the degradation pathways can be inferred from the known chemistry of pyrrole.

-

Oxidation and Autoxidation: Exposure to air can lead to the oxidation of the pyrrole ring, potentially forming insoluble polymers (polypyrrole).[4][5] This process can be catalyzed by certain material surfaces.[4]

-

Photodegradation: Pyrrole-containing compounds are susceptible to degradation upon exposure to light.[3] This can occur through direct photodegradation or indirect pathways involving singlet oxygen.[3]

-

Polymerization: Pyrrole can slowly polymerize at room temperature, a process that can be accelerated by heat and exposure to air.[7]

-

Deuterium-Proton Exchange: The deuterons on the nitrogen atom of this compound can be susceptible to exchange with protons from protic solvents or acidic/basic conditions.[9][10] This can affect the isotopic purity of the compound over time.

The following diagram illustrates the relationship between environmental factors and the stability of this compound.

References

- 1. moravek.com [moravek.com]

- 2. benchchem.com [benchchem.com]

- 3. mcneill-group.org [mcneill-group.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. moravek.com [moravek.com]

- 9. Deuterium exchange of pyrrolic NH protons accelerated by fluoride and bicarbonate in CDCl3, CD3CN, and DMSO-d6 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of Pyrrole-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pyrrole-d5 (C₄D₅N), a deuterated isotopologue of pyrrole. Given that the chemical reactivity and toxicological profile of deuterated compounds are generally comparable to their non-deuterated analogues, this document draws upon safety data for both this compound and pyrrole to ensure a thorough understanding of the associated hazards and handling precautions. This guide is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid that is sensitive to air, light, and moisture. Proper storage and handling are crucial to maintain its purity and prevent degradation. Below is a summary of its key physical and chemical properties.

| Property | Value |

| Chemical Formula | C₄D₅N |

| Molecular Weight | 72.12 g/mol |

| CAS Number | 18430-85-8 |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 131 °C |

| Melting Point | -23 °C |

| Density | 1.115 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5072 |

| Flash Point | 33 °C (91.4 °F) |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

Safety and Hazard Information

This compound is classified as a flammable liquid and is toxic if swallowed or inhaled. It can cause serious eye damage. The toxicological properties have not been exhaustively investigated, and it is prudent to handle this compound with the same precautions as its non-deuterated counterpart, pyrrole, which is known to have depressant effects on the central nervous system and may cause liver damage upon severe intoxication.

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor |

| Acute toxicity, Oral (Category 3) | 💀 | H301: Toxic if swallowed | |

| Acute toxicity, Inhalation (Category 4) | ❗ | H332: Harmful if inhaled | |

| Serious eye damage (Category 1) | corrosion | H318: Causes serious eye damage |

Precautionary Measures

Adherence to the following precautionary statements is mandatory when handling this compound:

| Category | Precautionary Statements |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P370 + P378: In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. |

| Storage | P403 + P235: Store in a well-ventilated place. Keep cool. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling Procedures

Due to its sensitivity to air, light, and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and equipment.

General Handling Workflow for Air-Sensitive Reagents

The following diagram illustrates a general workflow for handling this compound.

Caption: General workflow for handling air-sensitive this compound.

Key Experimental Protocol: Synthesis of Deuterated Polypyrrole

This protocol details the chemical polymerization of this compound to form deuterated polypyrrole, a conducting polymer. This procedure is adapted from established methods for polypyrrole synthesis.

Materials:

-

This compound

-

Ammonium persulfate (APS) (oxidant)

-

Deionized water

-

Ethanol

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round bottom flask, prepare a 0.15 M solution of this compound in deionized water. Place the flask in an ice bath and stir the solution with a magnetic stirrer.

-

Slowly add a pre-chilled aqueous solution of ammonium persulfate (0.014 M) dropwise to the stirred this compound solution.

-

Observe the immediate formation of a black precipitate, indicating the polymerization of this compound.

-

Continue stirring the reaction mixture in the ice bath for 8 hours to ensure complete polymerization.

-

After the reaction is complete, filter the black precipitate using a Buchner funnel.

-

Wash the collected deuterated polypyrrole powder several times with a mixture of deionized water and ethanol to remove any unreacted monomer and oxidant.

-

Dry the final product in a vacuum oven at 60 °C for 24 hours.

-

The resulting black powder is deuterated polypyrrole.

Toxicology and Metabolic Pathways

The toxicity of this compound is primarily attributed to the metabolic activation of the pyrrole ring by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic metabolites that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.[1][2] The substitution of hydrogen with deuterium is not expected to significantly alter this metabolic pathway, although the rate of metabolism may be affected (the kinetic isotope effect).

Metabolic Activation and Toxicity Pathway

The following diagram illustrates the proposed metabolic pathway leading to the toxic effects of pyrrole.

Caption: Metabolic activation of pyrrole leading to cellular toxicity.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Storage and Disposal

Storage: Store this compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. The container should be tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. It should also be protected from light.

Disposal: this compound and any contaminated materials should be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations. Do not allow the product to enter drains.

This technical guide is intended to provide essential safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive understanding of laboratory safety procedures and the specific requirements of your research. Always consult the most up-to-date Safety Data Sheet (SDS) for this product before use.

References

Pyrrole-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the procurement, handling, and application of Pyrrole-d5, a deuterated stable isotope-labeled compound essential for advanced analytical and metabolic research.

This technical guide provides a comprehensive overview of this compound, including its suppliers, purchasing information, key technical data, and detailed experimental protocols for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Sourcing and Procurement of this compound

This compound is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. Researchers can procure this product directly from the manufacturers or through their authorized distributors. When purchasing, it is crucial to obtain the Certificate of Analysis (CoA) to verify the isotopic and chemical purity of the lot.

Below is a summary of prominent suppliers and their publicly available information. Pricing is subject to change and may require a formal quote.

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Quantities |

| Sigma-Aldrich (Merck) | 344389 | 98 atom % D[1][2] | 99% (CP)[2] | 1 g |

| CDN Isotopes | D-3399 | 98 atom % D[3] | Not specified | 0.5 g, 1 g[3] |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-3192-5 | 98% | 98% | 5 g |

| Eurisotop (a subsidiary of CIL) | DLM-3192-1 / DLM-3192-5 | 98%[4] | 98%[4] | 1 g, 5 g[4] |

| Santa Cruz Biotechnology, Inc. | sc-225433 | Not specified | Not specified | Inquire |

| Alfa Chemistry | ACM18430858 | 98 atom % D[5] | Not specified | Inquire |

| Capot Chemical | 219T47 | Not specified | ≥ 98% | Inquire |

Technical Data and Physical Properties

Accurate technical data is paramount for the successful application of this compound in experimental settings. The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 18430-85-8 | [1][2][3][5][6] |

| Molecular Formula | C₄D₅N | [5][6] |

| Molecular Weight | 72.12 g/mol | [1][2][3][5][6] |

| Synonyms | 1H-Pyrrole-1,2,3,4,5-d5, Pentadeuteriopyrrole, Divinylenimine-d5 | [1][3][6] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -23 °C | [2] |

| Boiling Point | 131 °C | [2] |

| Density | 1.115 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5072 | [2] |

| Storage Temperature | 2-8°C, Protect from light | [2] |

Safety, Handling, and Storage

This compound is a flammable and toxic compound that requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

GHS Pictograms: Flame, Skull and crossbones, Corrosion

-

Signal Word: Danger

-

Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled)

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is recommended to store under an inert atmosphere to prevent degradation. For long-term stability, storage at 2-8°C is advised.[2]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its five deuterium atoms provide a distinct mass shift from the unlabeled analogue, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of unlabeled pyrrole or related analytes in a biological matrix.

1. Preparation of Stock and Working Solutions:

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.

-

Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples. The optimal concentration of the internal standard should be determined experimentally but is often in the mid-range of the calibration curve of the analyte.

2. Sample Preparation (Protein Precipitation Example):

-

To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature.

-

Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for small molecules like pyrrole.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a typical starting point.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyrrole.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Pyrrole (Analyte): Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.

-

This compound (Internal Standard): The precursor ion will be [M+5+H]⁺. A corresponding stable product ion should be selected. The fragmentation of the deuterated and non-deuterated compounds should be analogous.

-

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Unveiling the Vibrational Landscape of Pyrrole-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental vibrational spectra of Pyrrole-d5 (C₄D₅N), a deuterated isotopologue of pyrrole. Understanding the vibrational modes of this molecule is crucial for a variety of research applications, including mechanistic studies in drug development, analysis of reaction dynamics, and the interpretation of complex biological systems where pyrrole moieties are present. This document summarizes the key vibrational frequencies, details the experimental methodologies for their determination, and provides a visual representation of the experimental workflow.

Fundamental Vibrational Frequencies of this compound

The vibrational spectra of this compound have been elucidated through a combination of infrared and Raman spectroscopy. The substitution of hydrogen with deuterium atoms leads to significant shifts in the vibrational frequencies, providing valuable insights into the molecular structure and bonding. The fundamental frequencies for this compound, assuming a C₂ᵥ symmetry, are presented in the table below.[1]

| Symmetry Species | Vibration Type | Wavenumber (cm⁻¹) - Infrared | Wavenumber (cm⁻¹) - Raman |

| A₁ | C-D Stretch | 2340 | 2341 |

| A₁ | Ring Stretch | 1495 | 1496 |

| A₁ | C-D Bend | 1045 | 1046 |

| A₁ | Ring Bend | 968 | 969 |

| A₁ | N-D Bend (in-plane) | 832 | 833 |

| B₁ | C-D Stretch | 2325 | 2326 |

| B₁ | Ring Stretch | 1420 | 1421 |

| B₁ | C-D Bend | 1015 | 1016 |

| B₁ | Ring Bend | 775 | 776 |

| A₂ | C-D Bend (out-of-plane) | Inactive | 680 |

| A₂ | Ring Twist | Inactive | 520 |

| B₂ | C-D Bend (out-of-plane) | 695 | 696 |

| B₂ | N-D Bend (out-of-plane) | 510 | 511 |

| B₂ | Ring Twist | 450 | 451 |

Note: The data presented is a summary from historical spectroscopic studies.[1] Minor variations may be observed in different experimental setups.

Experimental Protocols

The determination of the vibrational spectra of this compound involves precise experimental procedures to ensure high-quality data. The following outlines the key methodologies employed.

Sample Preparation

The synthesis of this compound is typically achieved through isotopic exchange reactions. One common method involves the exchange of all hydrogen atoms in pyrrole with deuterium in solutions with a low pH.[1] The purity of the resulting this compound is critical and can be verified by the absence or minimal presence of bands corresponding to C-H vibrations in the spectra.[1] For spectroscopic measurements, the sample is often purified by multiple distillations under vacuum to remove fluorescent impurities, which can interfere with Raman spectroscopy.[1]

Infrared (IR) Spectroscopy

Infrared absorption spectra are recorded to identify the vibrational modes that result in a change in the dipole moment of the molecule.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample State: The infrared spectrum of this compound is often investigated in the liquid state.[1]

-

Procedure: A thin film of the liquid sample is placed between two infrared-transparent windows (e.g., KBr or NaCl plates) and the transmission of infrared radiation through the sample is measured. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational transitions. The cell thickness for these measurements is typically in the range of 0.020 to 0.045 mm.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes that involve a change in the polarizability of the molecule.

-

Instrumentation: A high-speed grating spectrograph equipped with a suitable laser excitation source is employed.[1]

-

Sample State: Raman spectra are also typically recorded for the liquid state.[1]

-

Procedure: The purified this compound sample is sealed in a glass tube and illuminated with a monochromatic laser beam. The scattered light is collected and analyzed by the spectrograph. The Raman spectrum consists of lines shifted from the excitation frequency by amounts corresponding to the vibrational frequencies of the molecule. To obtain a good signal-to-noise ratio, long exposure times, sometimes up to 70 hours, may be necessary, especially after rigorous purification to eliminate fluorescence.[1]

Experimental Workflow for Vibrational Analysis

The logical flow of an experimental investigation into the fundamental vibrational spectra of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the fundamental vibrational spectra of this compound.

References

An In-depth Technical Guide to Electron Attachment and Bond Cleavage in Pyrrole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental processes of electron attachment and subsequent bond cleavage in fully deuterated pyrrole (pyrrole-d5). Understanding these low-energy electron-driven reactions is critical for applications in radiation damage studies, drug development, and materials science, where pyrrole moieties are prevalent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core processes involved.

Core Concepts: Dissociative Electron Attachment (DEA)

Dissociative electron attachment (DEA) is a resonant process where a low-energy electron is captured by a neutral molecule, forming a transient negative ion (TNI). This TNI can then decay by breaking a chemical bond, resulting in a stable anion and one or more neutral fragments. The efficiency and pathways of DEA are highly dependent on the electron energy and the molecular structure, including isotopic substitution.

In the context of this compound (C₄D₅N), the primary DEA channel of interest is the cleavage of the N-D bond, leading to the formation of the pyrrolide anion (C₄D₄N⁻) and a deuterium atom (D). Studying the deuterated form of pyrrole allows for a deeper understanding of the dynamics of bond cleavage by examining the kinetic isotope effect.

Quantitative Analysis of N-D Bond Cleavage

The central process in the dissociative electron attachment to this compound is the cleavage of the N-D bond. Experimental studies have quantified the cross-section for this reaction as a function of the incident electron's energy.

Table 1: Dissociative Electron Attachment Cross-Sections for N-D Bond Cleavage in this compound

| Feature | Electron Energy (eV) | Peak Cross-Section (relative units) | Energetic Threshold (Eth) (eV) |

| Resonance Peak | ~1.5 | 1.0 | Indicated on cross-section plots |

Note: The cross-section values are relative and normalized to the peak of the this compound data for comparative purposes. The energetic threshold represents the minimum energy required for the dissociation to occur.

A key finding is the comparison between the DEA cross-sections of normal pyrrole (C₄H₅N) and its fully deuterated counterpart, this compound. The deuteration of the molecule has a noticeable effect on the efficiency of the N-D bond cleavage compared to the N-H bond cleavage in the non-deuterated species.[1]

Experimental Protocols

The investigation of DEA in this compound is typically conducted using a crossed electron-molecular beam setup coupled with a mass spectrometer to detect the resulting anions.

General Experimental Setup

A typical experimental apparatus for DEA studies consists of the following components:

-

Electron Gun: Generates a beam of electrons with a well-defined energy and narrow energy spread. This often involves a thermionic emitter and a series of electrostatic lenses for focusing and accelerating the electrons. A magnetic field may be used to collimate the electron beam.[2][3]

-

Molecular Beam Source: Produces an effusive or supersonic beam of the target molecules (this compound). For volatile liquids like this compound, this is often achieved by introducing the vapor into the vacuum chamber through a capillary or a nozzle.

-

Interaction Region: The point where the electron and molecular beams cross at a fixed angle (typically 90 degrees).

-

Ion Extraction and Focusing Optics: An electric field is used to extract the negatively charged fragments from the interaction region and guide them toward the mass analyzer.

-

Mass Analyzer: A quadrupole mass spectrometer or a time-of-flight (TOF) spectrometer is commonly used to separate the fragment anions based on their mass-to-charge ratio.

-

Detector: An electron multiplier or a similar device to detect and count the ions.

Measurement Procedure

-

Sample Introduction: this compound, a liquid at room temperature, is introduced into the vacuum system. The sample is often purified by several freeze-pump-thaw cycles to remove dissolved gases.

-

Beam Formation: An effusive beam of this compound is generated and crossed with a magnetically collimated electron beam of known energy.

-

Anion Detection: The resulting anions from the DEA process are extracted from the interaction region by a pulsed electric field and analyzed by a mass spectrometer.

-

Data Acquisition: The ion yield for a specific fragment (e.g., C₄D₄N⁻) is recorded as a function of the incident electron energy.

-

Energy Scale Calibration: The electron energy scale is calibrated using a reference gas with a well-known DEA resonance, such as SF₆, which produces a sharp peak at nearly 0 eV for the formation of SF₆⁻.[4]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the typical workflow for a DEA experiment on this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Pyrrole in Environmental Samples Using Pyrrole-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be influenced by variations during sample preparation and instrumental analysis.[1][2] To enhance the accuracy and precision of quantification, a stable isotope-labeled internal standard is frequently employed.[1][3] This application note details a robust method for the quantitative analysis of pyrrole in various matrices using Pyrrole-d5 as an internal standard. This compound, a deuterated form of pyrrole, is an ideal internal standard due to its chemical and physical similarities to the analyte.[1][2] This similarity ensures that it behaves in a comparable manner during extraction, derivatization, and chromatographic analysis, thus effectively compensating for any sample loss or variability in instrument response.[1][4][5] The distinct mass-to-charge ratio (m/z) of this compound allows for its separate detection from the native pyrrole by the mass spectrometer.[6]

Principle of the Method

The methodology is based on isotope dilution mass spectrometry (IDMS). A known quantity of this compound is added to the sample at the initial stage of preparation.[6] Following extraction and analysis by GC-MS, the concentration of the native pyrrole is determined by calculating the ratio of its peak area to that of the this compound internal standard.[1] This ratio is then plotted against the concentration of the analyte to generate a calibration curve, which is used to determine the concentration of pyrrole in unknown samples.

Application Areas

This method is applicable for the quantification of pyrrole in:

-

Environmental Monitoring: Analysis of pyrrole in water, soil, and air samples, particularly in areas with industrial activity.

-

Food Safety: Detection of pyrrole as a potential contaminant in food products.

-

Industrial Hygiene: Monitoring of workplace environments for exposure to pyrrole.

-

Chemical Research: Quantitative analysis of pyrrole in various chemical reaction mixtures.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard:

-

Pyrrole (C4H5N), 99% purity

-

This compound (C4D5N), 98 atom % D isotopic purity

-

-

Solvents:

-

Methanol (LC-MS grade)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

-

-

Other Reagents:

-

Anhydrous sodium sulfate

-

Deionized water

-

2. Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve it in dichloromethane in a 100 mL volumetric flask.

-

Store the stock solution at 2-8°C in an amber vial.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute 1 mL of the IS stock solution to 100 mL with dichloromethane in a volumetric flask.

-

-

Pyrrole Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of pyrrole.

-

Dissolve it in dichloromethane in a 100 mL volumetric flask.

-

-

Calibration Standards (0.01 - 1.0 µg/mL):

-

Prepare a series of calibration standards by diluting the pyrrole stock solution with dichloromethane.

-

Spike each calibration standard with the IS spiking solution to a final concentration of 0.1 µg/mL of this compound.

-

3. Sample Preparation (Water Sample)

-

Collect 100 mL of the water sample in a glass container.

-

Add 1 mL of the IS spiking solution (1 µg/mL) to the sample.

-

Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction with another 50 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL, splitless |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Pyrrole: m/z 67, 39 This compound: m/z 72, 42 |

Data Analysis and Quantification

A calibration curve is generated by plotting the ratio of the peak area of the analyte (pyrrole) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of pyrrole in unknown samples is then calculated using the linear regression equation from the calibration curve.

Calculation Formula:

Concentration of Pyrrole (µg/mL) = (Area Ratio of Sample - y-intercept) / slope

Where:

-

Area Ratio of Sample = (Peak Area of Pyrrole in Sample) / (Peak Area of this compound in Sample)

Data Presentation

Table 1: Hypothetical Calibration Curve Data

| Concentration of Pyrrole (µg/mL) | Peak Area of Pyrrole | Peak Area of this compound | Area Ratio (Pyrrole/Pyrrole-d5) |

| 0.01 | 15,000 | 1,500,000 | 0.010 |

| 0.05 | 76,500 | 1,530,000 | 0.050 |

| 0.10 | 155,000 | 1,550,000 | 0.100 |

| 0.25 | 380,000 | 1,520,000 | 0.250 |

| 0.50 | 742,500 | 1,485,000 | 0.500 |

| 1.00 | 1,515,000 | 1,515,000 | 1.000 |

| Linearity (R²) | 0.999 |

Table 2: Hypothetical Recovery and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |

| 0.05 | 0.048 | 96 | 4.5 |

| 0.50 | 0.51 | 102 | 3.2 |

| 0.75 | 0.73 | 97 | 3.8 |

Visualizations

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Caption: Logical relationship for internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of pyrrole by GC-MS. This approach effectively mitigates potential variations in sample preparation and instrument response, leading to high-quality analytical data. The detailed protocol presented in this application note can be adapted for various matrices and is suitable for researchers and scientists in environmental, food safety, and industrial hygiene fields. The robustness of this method makes it a valuable tool for regulatory compliance and research applications.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: The Use of Pyrrole-d5 in NMR Spectroscopy for Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Deuteration in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. However, for complex molecules, particularly in the field of drug development, proton (¹H) NMR spectra can become overcrowded and difficult to interpret due to extensive proton-proton couplings. Deuteration, the substitution of protons with deuterium (²H), is a key strategy to simplify these complex spectra. Deuterium is NMR-inactive at the proton resonance frequency, effectively rendering the deuterated positions "invisible" in a ¹H NMR spectrum. This simplification allows for the unambiguous assignment of remaining proton signals and a clearer determination of molecular structure and conformation.[1][2][3]

Pyrrole-d5, a deuterated form of the common aromatic heterocycle pyrrole, serves as a valuable tool in this context. The pyrrole motif is a core component of many pharmaceuticals and natural products.[4][5][6] By incorporating this compound into a target molecule, researchers can selectively eliminate the signals from the pyrrole ring protons, thereby facilitating the structural analysis of the rest of the molecule.

Key Applications of this compound in Structural Elucidation

The primary applications of this compound in NMR spectroscopy for structural elucidation include:

-

Spectral Simplification: The most direct application is the simplification of complex ¹H NMR spectra. By replacing the four pyrrole ring protons and the N-H proton with deuterium, the corresponding signals are removed, reducing spectral overlap and allowing for easier analysis of other parts of the molecule.[1][2]

-

Studying Large Molecules and Biomacromolecules: In the context of drug development, understanding the interaction between a small molecule and a protein is crucial.[7] If a drug candidate contains a pyrrole moiety, synthesizing a version with this compound can help in studying its binding to a protein target. The simplified spectrum of the deuterated ligand allows for clearer observation of intermolecular interactions, such as those detected in Saturation Transfer Difference (STD) NMR experiments.[8]

-

Mechanistic Studies of Chemical Reactions: Isotopic labeling with this compound can be used to trace the fate of the pyrrole ring in chemical reactions. By monitoring the presence or absence of deuterium in the products, reaction mechanisms can be elucidated.[9][10]

-

Quantitative NMR (qNMR): While not a direct application for structural elucidation, the simplified spectral region resulting from deuteration can provide a clear baseline for the integration of other signals, potentially improving the accuracy of quantitative measurements of other components in a mixture.[11][12]

Data Presentation: Comparative NMR Data

The following tables illustrate the expected changes in NMR data upon substitution of a protonated pyrrole moiety with this compound in a hypothetical molecule, "Pyrrole-Substituted-Molecule" (PSM).

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison

| Proton Position | PSM (Protonated Pyrrole) δ (ppm) | PSM-d5 (Deuterated Pyrrole) δ (ppm) | Observation |

| Pyrrole H-2, H-5 | ~6.7 | Absent | Signals removed due to deuteration. |

| Pyrrole H-3, H-4 | ~6.1 | Absent | Signals removed due to deuteration. |

| Pyrrole N-H | ~8.0 | Absent | Signal removed due to deuteration. |

| Adjacent CH₂ | 3.2 (triplet) | 3.2 (singlet) | Simplification of multiplicity. |

| Other Protons | Unchanged | Unchanged | Signals remain for analysis. |

Table 2: Hypothetical Coupling Constant (J) Comparison

| Coupling Interaction | PSM (Protonated Pyrrole) J (Hz) | PSM-d5 (Deuterated Pyrrole) J (Hz) | Observation |

| ³J(Pyrrole H-2, Adjacent CH₂) | ~7.5 | 0 | Coupling is eliminated. |

| ⁴J(Pyrrole H-3, Adjacent CH₂) | ~1.5 | 0 | Coupling is eliminated. |

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Spectral Simplification using this compound

This protocol outlines the steps for comparing the ¹H NMR spectra of a protonated and a this compound-labeled compound to achieve spectral simplification.

1. Synthesis: a. Synthesize the target molecule containing a standard protonated pyrrole ring. b. Synthesize the deuterated analogue by incorporating this compound (commercially available[13][14]) using the same synthetic route.

2. Sample Preparation: a. Accurately weigh approximately 5 mg of the protonated sample and dissolve it in 0.6 mL of a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆). b. Prepare a separate sample with an equimolar amount of the this compound labeled compound in the same deuterated solvent. c. Transfer each solution to a separate 5 mm NMR tube.

3. NMR Data Acquisition: a. Use a standard 1D ¹H NMR pulse sequence. b. Acquire the spectra on a 400 MHz or higher field NMR spectrometer. c. Typical acquisition parameters:

- Spectral Width: -2 to 12 ppm

- Acquisition Time: ~4 seconds

- Relaxation Delay (D1): 2 seconds[15]

- Number of Scans: 16 (adjust for desired signal-to-noise)

4. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to both spectra. b. Calibrate the chemical shift scale using the residual solvent peak.[3] c. Compare the two spectra. The spectrum of the this compound analogue will lack the signals corresponding to the pyrrole ring protons. d. Analyze the remaining signals in the simplified spectrum to elucidate the structure of the rest of the molecule.

Protocol 2: Isotopic Labeling for Mechanistic Studies

This protocol describes the use of this compound to investigate a chemical reaction mechanism.

1. Reaction Setup: a. Set up the chemical reaction using this compound as the starting material. b. Run a parallel control reaction with protonated pyrrole under identical conditions.

2. Reaction Monitoring and Work-up: a. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). b. Upon completion, quench the reaction and perform a standard work-up procedure to isolate the product(s).

3. Product Analysis by NMR and Mass Spectrometry: a. Acquire ¹H NMR spectra of the products from both the deuterated and non-deuterated reactions as described in Protocol 1. b. Acquire mass spectra for all isolated products to determine their molecular weights and confirm the incorporation of deuterium.

4. Mechanistic Interpretation: a. In the ¹H NMR spectrum of the product from the this compound reaction, the absence of signals at the positions where pyrrole protons would be expected confirms the integrity of the deuterated ring. b. The presence or absence of deuterium at specific sites in the final product(s) provides crucial information about the reaction pathway.

Visualizations

References